8-Quinolinol, magnesium salt

Description

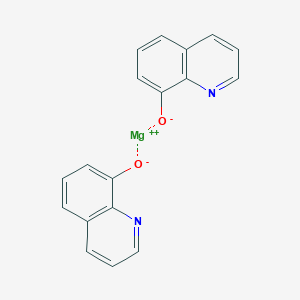

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19635-65-5 |

|---|---|

Molecular Formula |

C18H12MgN2O2 |

Molecular Weight |

312.6 g/mol |

IUPAC Name |

magnesium;quinolin-8-olate |

InChI |

InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |

InChI Key |

PRGAWFXXABCMIW-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |

Other CAS No. |

67952-28-7 |

Synonyms |

MAGNESIUM-8-QUINOLINATE |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 8 Quinolinol, Magnesium Salt

Solution-Based Synthesis Protocols

Solution-based methods are the most common for producing bulk MgQ2 powder. These techniques rely on the precipitation of the product from a solution, with careful control over reaction parameters to ensure high quality.

Green Chemistry Approaches for MgQ2 Precipitation

In an effort to develop more environmentally benign synthetic routes, green chemistry principles have been applied to the synthesis of MgQ2. A notable example involves the use of water as the solvent, which is a significant departure from traditional methods that often employ organic solvents. iaea.orgresearchgate.netx-mol.com

A specific green synthesis method involves the reaction of 8-hydroxyquinoline (B1678124) with magnesium hydroxide (B78521) (Mg(OH)2) in distilled water. researchgate.netx-mol.com The mixture is subjected to vigorous stirring at an elevated temperature, such as 90°C, to facilitate the reaction and subsequent precipitation of MgQ2. researchgate.netx-mol.com This approach not only minimizes the use of hazardous solvents but has also been shown to produce MgQ2 with good crystallinity and high purity, achieving a calculated yield of 84.56%. researchgate.netx-mol.com

Key Features of a Green Synthesis Approach for MgQ2:

Solvent: Distilled water researchgate.netx-mol.com

Reactants: 8-hydroxyquinoline and magnesium hydroxide researchgate.netx-mol.com

Reaction Temperature: 90°C researchgate.netx-mol.com

Yield: Approximately 84.56% researchgate.netx-mol.com

Controlled Precipitation Methods Utilizing Magnesium Precursors

The choice of magnesium precursor is a critical factor in controlling the precipitation of MgQ2 and influencing the final product's purity and characteristics. Various magnesium salts can be utilized, with their solubility and the nature of the counter-ion playing a significant role in the reaction kinetics and impurity profile. mdpi.com

Commonly used magnesium precursors in precipitation methods include:

Magnesium nitrate (B79036) mdpi.comiocspublisher.org

Magnesium chloride mdpi.comnih.gov

Magnesium sulfate (B86663) mdpi.comnih.gov

Magnesium ethoxide dissertationtopic.netmdpi.comaiche.orggoogle.com

For instance, in the synthesis of magnesium hydroxide, a common precursor for MgO and by extension, a potential starting material for MgQ2 synthesis, the choice of the precipitating agent (e.g., alkali metal hydroxides vs. aqueous ammonia) can introduce impurities like K+ or Na+ ions. mdpi.comresearchgate.net The use of aqueous ammonia (B1221849) is often preferred to minimize such contamination. mdpi.comresearchgate.net The hydrothermal method is another technique used for synthesizing nano-sized magnesium hydroxide from precursors like magnesium chloride, where surfactants can be employed to control morphology. nih.gov

Reaction Conditions and Stoichiometric Control for High Purity MgQ2

Achieving high purity MgQ2 necessitates precise control over reaction conditions and stoichiometry. The molar ratio of the reactants, temperature, pH, and reaction time are all crucial parameters.

In the green synthesis method previously mentioned, the reaction is carried out by violently stirring 8-hydroxyquinoline and magnesium hydroxide in distilled water at 90°C. researchgate.netx-mol.com While the specific stoichiometric ratio for this exact process is not detailed in the provided abstract, synthesis of related metal quinolates often involves careful control of the molar ratios to ensure complete reaction and minimize unreacted starting materials. fudutsinma.edu.ng

For obtaining high-purity magnesium compounds, multi-step precipitation procedures can be employed to reduce the concentration of typical impurities. mdpi.comresearchgate.net Furthermore, thorough washing of the precipitate is essential to remove any soluble byproducts and unreacted precursors. mdpi.com The thermal stability of the synthesized MgQ2 is also an important characteristic, with studies showing that it begins to lose weight at around 146°C and undergoes thermal decomposition at approximately 470°C, indicating high thermal stability. researchgate.netx-mol.com

Table 1: Reaction Parameters for High Purity MgQ2 Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Solvent | Distilled Water | researchgate.netx-mol.com |

| Reactants | 8-hydroxyquinoline, Magnesium Hydroxide | researchgate.netx-mol.com |

| Temperature | 90 °C | researchgate.netx-mol.com |

| Stirring | Vigorous | researchgate.netx-mol.com |

| Purity | High, Good Crystallinity | researchgate.netx-mol.com |

| Yield | 84.56% | researchgate.netx-mol.com |

Solid-State and Vapor Deposition Synthesis Techniques

Beyond solution-based methods, solid-state and vapor deposition techniques offer alternative pathways for the synthesis of MgQ2, particularly for creating thin films for electronic and optical applications.

Mechanochemical Synthesis Pathways for Related Metal Quinolinates

Mechanochemistry, which involves inducing reactions through mechanical energy (e.g., grinding), presents a solvent-free or minimal-solvent approach to synthesizing metal complexes. fudutsinma.edu.ngresearchgate.netotago.ac.nzrsc.org This technique has been successfully applied to the synthesis of various metal quinolinates and other coordination compounds. researchgate.netotago.ac.nz

For example, the mechanochemical synthesis of terbium(III) quinolinates has been studied, demonstrating the feasibility of this solid-state method for producing metal quinolate complexes. researchgate.net The process can involve the direct grinding of a metal salt with the ligand. fudutsinma.edu.ng In some cases, a small amount of liquid, in a technique known as liquid-assisted grinding, can facilitate the reaction. rsc.org While a specific protocol for the mechanochemical synthesis of MgQ2 is not detailed in the provided results, the successful synthesis of other metal quinolinates, such as those of zinc, suggests that this pathway is a viable area for exploration. fudutsinma.edu.ng The yield of mechanochemically synthesized products can be high, reaching 85-90% under optimal conditions for some systems. researchgate.net

Physical Vapor Deposition (PVD) of MgQ2 Thin Films

Physical Vapor Deposition (PVD) is a key technique for fabricating thin films of materials onto a substrate and is particularly relevant for the production of MgQ2 layers in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netwikipedia.orgresearchgate.netresearchgate.netuakron.eduinesc-mn.pt PVD encompasses several methods, with thermal evaporation being a common choice for organic materials like MgQ2. lesker.complasmaterials.comebeammachine.com

In this process, the source material (MgQ2 powder) is heated in a high-vacuum chamber until it evaporates or sublimes. plasmaterials.com The vapor then travels and condenses onto a cooler substrate, forming a thin film. wikipedia.orguakron.edu The thickness, morphology, and properties of the resulting film are highly dependent on the deposition parameters.

For MgQ2 thin films, deposition by PVD has been performed under a pressure of approximately 2 x 10⁻⁵ Torr on glass substrates. researchgate.netresearchgate.netresearchgate.net The resulting films have been shown to possess a homogeneous morphology. researchgate.netresearchgate.netresearchgate.net The substrate temperature during deposition is a critical parameter that can significantly influence the film's density and hardness. lesker.com

Table 2: Parameters for Physical Vapor Deposition of MgQ2 Thin Films

| Parameter | Value/Condition | Source |

|---|---|---|

| Technique | Physical Vapor Deposition (PVD) / Thermal Evaporation | researchgate.netresearchgate.netresearchgate.net |

| Pressure | ~2 x 10⁻⁵ Torr | researchgate.netresearchgate.netresearchgate.net |

| Substrate | Glass | researchgate.netresearchgate.net |

| Film Morphology | Homogeneous | researchgate.netresearchgate.netresearchgate.net |

Influence of Synthetic Route on MgQ2 Material Characteristics

The method chosen for the synthesis of 8-Quinolinol, magnesium salt (MgQ₂), a compound with the chemical formula C₁₈H₁₂MgN₂O₂, significantly impacts its final material characteristics. nih.govtechnologynetworks.com These characteristics, including crystallinity, purity, thermal stability, and photoluminescent properties, are crucial for its application in areas such as organic light-emitting diodes (OLEDs). Various synthetic methodologies, such as precipitation, solvothermal synthesis, electrochemical methods, and microwave-assisted synthesis, offer different levels of control over these properties. mdpi.commdpi.comresearchgate.netcdnsciencepub.com

A "green" liquid-phase synthesis method, which involves reacting 8-hydroxyquinoline and magnesium hydroxide in distilled water at 90°C, has been shown to produce MgQ₂ with good crystallinity and high purity. researchgate.net This straightforward approach yields a product with a maximum fluorescence emission wavelength of 488 nm (when excited at 368 nm) and demonstrates high thermal stability, with decomposition occurring at approximately 470°C. researchgate.net The yield for this method has been calculated at 84.56%. researchgate.net

The solvothermal synthesis method, a process conducted in a sealed vessel (autoclave) with a non-aqueous solvent under elevated temperature and pressure, offers enhanced control over particle size and shape. mdpi.comwikipedia.orgsigmaaldrich.cn For instance, a solvothermal approach using a combination of surfactants resulted in significantly more monodisperse spherical nanoparticles compared to co-precipitation. mdpi.com This method is particularly advantageous for producing highly crystalline materials. mdpi.com The choice of solvent in solvothermal synthesis is critical; various alcohols and other organic solvents can be used to influence the resulting particle morphology and properties. wikipedia.orgpreprints.org

Electrochemical synthesis provides another route to MgQ₂. This method involves the oxidation of a sacrificial magnesium anode in a solution containing 8-hydroxyquinoline. cdnsciencepub.com A notable advantage of this technique is the direct formation of the desired complex, which can sometimes bypass the formation of adducts that require subsequent removal. cdnsciencepub.com For example, the electrochemical synthesis of thorium oxinate, Th(oxine)₄, yielded the direct product without the extra molecule of 8-hydroxyquinoline that is present in other synthesis methods. cdnsciencepub.com

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods. researchgate.netanton-paar.com This technique utilizes microwave irradiation to heat the reaction mixture internally and uniformly, leading to faster reaction rates and shorter synthesis times. nih.govmdpi.com It can produce materials with higher crystallinity and, in some cases, enhanced thermal stability compared to those synthesized via traditional thermal heating. researchgate.net The rapid heating can also limit crystal growth, resulting in materials with higher specific surface areas. nih.gov

The following tables summarize the influence of different synthetic routes on the key material characteristics of MgQ₂ based on reported research findings.

Table 1: Comparison of MgQ₂ Material Characteristics by Synthetic Route

| Synthetic Method | Crystallinity | Purity | Particle Morphology | Thermal Stability | Photoluminescence (PL) Emission | Key Advantages | References |

|---|---|---|---|---|---|---|---|

| Liquid-Phase Precipitation | Good | High | Crystalline | Decomposes at ~470°C | 488 nm | Environmentally friendly ("green"), simple procedure | researchgate.net |

| Solvothermal Synthesis | High | High | Monodisperse, spherical nanoparticles | Dependent on specific conditions | Varies with conditions | Excellent control over size and shape | mdpi.commdpi.comwikipedia.org |

| Electrochemical Synthesis | Good | High | - | - | - | Direct synthesis, can avoid adduct formation | cdnsciencepub.com |

| Microwave-Assisted Synthesis | High | High | Nanocrystallized | Can be enhanced | Varies with conditions | Rapid, energy-efficient, high surface area | researchgate.netnih.govmdpi.com |

Table 2: Detailed Findings on MgQ₂ Properties from Different Synthesis Approaches

| Property | Synthetic Method Details | Observed Result | Reference |

|---|---|---|---|

| Yield | Liquid-phase precipitation with 8-hydroxyquinoline and Mg(OH)₂ in water at 90°C. | 84.56% | researchgate.net |

| Thermal Decomposition | Liquid-phase precipitation product analyzed by TGA-DSC. | Begins to decompose at approximately 470°C. | researchgate.net |

| Fluorescence | Solid MgQ₂ from liquid-phase synthesis excited at 368 nm. | Maximum emission at 488 nm. | researchgate.net |

| Photoluminescence Quantum Efficiency | MgQ₂ in acetonitrile (B52724) solution. | 0.45 | researchgate.net |

| Photoluminescence Quantum Efficiency | MgQ₂ in powder form. | 0.36 | researchgate.net |

| Particle Size | Microwave-assisted solvothermal synthesis of MgF₂ (related material). | Nanocrystallized (~7 nm) | nih.gov |

| Specific Surface Area | Microwave-assisted solvothermal synthesis of MgF₂ (related material). | 290-330 m²∙g⁻¹ | nih.gov |

| Crystallinity | Hydrothermal synthesis of Mg/Ni–Al layered double hydroxides (related material). | Most crystallized sample compared to co-precipitation methods. | mdpi.com |

The choice of synthetic route is a critical determinant of the final properties of this compound. nih.govtechnologynetworks.com While simple precipitation methods can yield high-purity, crystalline MgQ₂, more advanced techniques like solvothermal and microwave-assisted synthesis offer greater control over nanoscale characteristics such as particle size and surface area, which are paramount for high-performance electronic and optical devices. mdpi.comresearchgate.netnih.gov

Advanced Structural Elucidation and Characterization of 8 Quinolinol, Magnesium Salt

Crystallographic Analysis and Polymorphism

The arrangement of MgQ2 molecules in the solid state dictates its macroscopic properties. Crystallographic studies are essential to understanding this arrangement, including the potential for multiple crystalline forms, or polymorphs.

X-ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystal. For 8-Quinolinol, magnesium salt, XRD analysis confirms its crystalline nature. researchgate.net The technique involves directing X-rays onto a sample and measuring the scattering pattern to deduce the arrangement of atoms. This analysis reveals key structural parameters such as the space group and unit cell dimensions. sci-hub.stiucr.org

Studies on synthesized MgQ2 have used XRD to confirm the formation of the desired crystalline product, highlighting its good crystallinity and high purity. researchgate.net While detailed single-crystal XRD data for MgQ2 is not as widely published as for its aluminum analogue (Alq3), powder XRD patterns are routinely used to ascertain its structural characteristics. researchgate.net The analysis of related metal-quinolinolate complexes demonstrates the type of data obtained from single-crystal XRD. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Metal-Quinolinolate Complex (Note: This table is a template based on related compounds to illustrate the type of data obtained from XRD analysis, as specific single-crystal data for MgQ2 is not detailed in the provided sources.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.386(5) |

| b (Å) | 7.123(1) |

| c (Å) | 16.315(5) |

| β (°) | 95.31(3) |

| Volume (ų) | 1664.5(8) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.815 |

Data based on a related Ruthenium-quinolinolate complex for illustrative purposes. oup.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different phases can exhibit distinct physical properties. Metal quinolinate (Mqn) compounds, when evaporated under vacuum, can form various crystalline, polycrystalline, and amorphous structures, leading to multiple phases. researchgate.net The existence of different stable crystalline phases, such as α, β, γ, and δ, has been well-documented for the related compound Alq3. acs.org

For MgQ2, studies confirm that it can be synthesized as a product with good crystallinity. researchgate.net However, the specific classification and characterization of distinct polymorphs for MgQ2 are not as extensively detailed as for Alq3. The molecular packing in the solid state can lead to disorder, which influences the material's properties. researchgate.net The study of polymorphism is critical as the crystal structure can significantly impact photoluminescence and charge transport properties. nih.gov

Applying high pressure to materials can induce phase transitions, forcing changes in the crystal structure. ethz.chaps.org Research on MgQ2 crystals has shown that they undergo a phase transition when subjected to high pressure. kisti.re.kr Specifically, a transition was observed at approximately 2.5–3 GPa in experiments that went up to 14 GPa. kisti.re.kr Such pressure-induced phase transitions involve a rearrangement of the crystal lattice to achieve a more stable configuration under the applied stress, which can alter the material's electronic and optical properties.

Molecular Structure and Coordination Environment

The intrinsic properties of the MgQ2 molecule, including the geometry and bonding around the central magnesium ion, are key to its chemical behavior.

In the bis(8-quinolinolato)magnesium(II) complex, the central magnesium ion is coordinated by two 8-quinolinolato ligands. ontosight.ai Each bidentate ligand binds to the magnesium through its phenolic oxygen and pyridyl nitrogen atoms. ontosight.aiekb.eg As a hard acid, the Mg²⁺ ion typically forms strong bonds with hard donor atoms like oxygen. mdpi.comnih.gov

The coordination environment can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, which detects shifts in vibrational frequencies of the C=N and O-H groups upon coordination to the metal ion. researchgate.netekb.eg The geometry around the magnesium center is often tetrahedral (T-4), involving two Mg-N bonds and two Mg-O bonds. ontosight.ai In some solid-state structures, magnesium can adopt higher coordination numbers, such as five or six, through intermolecular interactions or the inclusion of solvent molecules, leading to polymeric or oligomeric structures. ic.ac.uk The coordination distances are critical parameters; for instance, Mg-O bond lengths in other magnesium complexes with oxygen ligands have been measured to be in the range of 2.0 Å to 2.2 Å. researchgate.net

Geometric isomerism is a form of stereoisomerism where compounds have the same molecular formula and bonds but differ in the spatial arrangement of atoms. unacademy.comlibretexts.org This is common in square planar and octahedral complexes. libretexts.orgsavemyexams.comnumberanalytics.com For an ideal four-coordinate tetrahedral complex like monomeric MgQ2, where all ligand positions are chemically equivalent, geometric (cis-trans) isomerism is not observed. ontosight.ai

However, isomerism becomes relevant if the complex adopts a different geometry. For example, many metal quinolinate complexes form octahedral structures, particularly those with three ligands (Mq3), such as Alq3. acs.orgunl.edu These octahedral complexes can exist as two distinct geometric isomers: facial (fac) and meridional (mer). acs.orgrsc.org In the fac isomer, the three similar donor atoms (e.g., the three nitrogen atoms) are located on one face of the octahedron, adjacent to each other. numberanalytics.comresearchgate.net In the mer isomer, they lie in a plane that bisects the molecule. rsc.orgresearchgate.net These isomers can have different photoluminescent properties. researchgate.net If MgQ2 were to form a six-coordinate octahedral species in the solid state, for instance by dimerization or coordination with solvent molecules, the possibility of cis-trans isomerism in the arrangement of the two quinolinolate ligands would arise.

Influence of Substituents on 8-Hydroxyquinoline (B1678124) Ligand

The electronic properties and, consequently, the chemical behavior of the 8-hydroxyquinoline (8-HQ) ligand can be significantly altered by the introduction of various substituent groups. These modifications, in turn, influence the characteristics of the resulting metal complexes, including the magnesium salt (MgQ₂). The nature of the substituent, whether electron-donating or electron-withdrawing, plays a crucial role in tuning the properties of the complex. nih.govresearchgate.net

Electron-donating substituents, when introduced into the 8-hydroxyquinoline framework, have been observed to cause a red-shift in the emission spectrum of the resulting metal complex. scispace.com Conversely, the attachment of electron-withdrawing groups is expected to lead to a blue-shift in the emission. scispace.com This phenomenon is attributed to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the ligand, which directly impacts the energy of the electronic transitions. researchgate.net For instance, the introduction of a strong electron-withdrawing group like a cyano (-CN) group has been shown to decrease the HOMO-LUMO energy gap, while an electron-donating group like a tert-butyl group increases this gap. researchgate.net

The position of the substituent on the quinoline (B57606) ring is also a critical factor. Substituents at the C-5 or C-7 positions are particularly effective in modifying the electronic and photophysical properties of the complexes. scispace.com The electronic nature of these substituents affects not only the absorption and emission wavelengths but also the fluorescence lifetime and quantum yield of the metal complexes. researchgate.net

In the context of other metal complexes with substituted 8-HQ ligands, studies have shown a direct correlation between the substituent and the complex's properties. For example, in a study of copper(II) complexes, the presence of a carboxylic acid (-COOH) group led to different cytotoxic effects compared to a cyano (-CN) group, which was attributed to the different hydrogen-bonding capabilities of the substituents. rsc.org Similarly, in vanadium(V) complexes, substituents on the 8-hydroxyquinoline backbone were found to reduce the antiproliferative effect of the complexes, with the position of the substitution (5-position vs. 5,7-positions) influencing the degree of this effect. rsc.org While these examples involve other metals, they underscore the general principle that substituents on the 8-HQ ligand are a powerful tool for tuning the properties of the resulting metal chelates.

Spectroscopic Techniques for Structural Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for confirming the formation of this compound (also known as magnesium 8-quinolinolate or MgQ₂) and for probing the coordination of the 8-hydroxyquinoline ligand to the magnesium ion. The comparison of the FTIR spectrum of the complex with that of the free 8-hydroxyquinoline ligand reveals characteristic shifts in vibrational frequencies that are indicative of chelation.

Upon complexation with magnesium, the broad O-H stretching band present in the spectrum of free 8-hydroxyquinoline, typically observed in the region of 3400-3200 cm⁻¹, disappears. This disappearance confirms the deprotonation of the hydroxyl group and the formation of the Mg-O bond.

Furthermore, the C-O stretching vibration, which appears around 1217-1203 cm⁻¹ in the free ligand, shifts to a higher frequency upon coordination to the magnesium ion. researchgate.net This shift is a direct consequence of the bond formation between the oxygen atom and the metal center. The C=N stretching vibration of the quinoline ring, found at approximately 1375 cm⁻¹ in the free ligand, also experiences a shift upon complexation, indicating the involvement of the nitrogen atom in the coordination. researchgate.net The vibrations of the benzene (B151609) ring within the quinoline structure, observed at 1576, 1500, 1466, and 1402 cm⁻¹, are also present in the spectrum of the complex. researchgate.net

The presence of new absorption bands in the far-infrared region of the spectrum can be attributed to the Mg-N and Mg-O stretching vibrations, providing direct evidence of the coordination bonds. The FTIR spectrum of MgQ₂ serves as a characteristic fingerprint, confirming the presence of the functional groups within the sample and the successful synthesis of the complex. researchgate.netresearchgate.net

Table 1: Key FTIR Vibrational Frequencies for 8-Hydroxyquinoline and its Magnesium Salt

| Vibrational Mode | 8-Hydroxyquinoline (Free Ligand) (cm⁻¹) | This compound (MgQ₂) (cm⁻¹) | Change upon Complexation |

|---|---|---|---|

| O-H Stretch | ~3400-3200 | Absent | Disappearance |

| C-O Stretch | ~1217-1203 | Shift to higher frequency | Shift |

| C=N Stretch | ~1375 | Shifted | Shift |

| Benzene Ring Vibrations | 1576, 1500, 1466, 1402 | Present | Minor shifts |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides a complementary vibrational fingerprint to FTIR, offering valuable insights into the molecular structure of this compound. This non-destructive technique is particularly sensitive to non-polar bonds and can be used to probe the vibrations of the quinoline ring system and the metal-ligand bonds. nih.gov

The Raman spectrum of MgQ₂ is characterized by a series of distinct peaks that correspond to the various vibrational modes of the molecule. These include in-plane and out-of-plane bending and stretching vibrations of the C-H, C-C, and C-N bonds within the quinoline ligands. The Raman spectra of magnesium oxide powders show peaks around 582, 1081, and 1254 cm⁻¹. researchgate.net

Studies on related 8-hydroxyquinoline complexes, such as those with aluminum (AlQ₃), have utilized Raman spectroscopy to investigate the interfacial chemistry upon metal deposition. For instance, surface Raman spectroscopy has been employed to study the interface formed between tris-(8-hydroxyquinoline) aluminum and vapor-deposited magnesium, revealing the formation of a complex interfacial region. science.gov While this study focuses on an interface with AlQ₃, the principles are applicable to the study of MgQ₂ interfaces. The vibrational fingerprint obtained from Raman spectroscopy is highly specific to the molecular structure and can be used for qualitative identification and to study the effects of the crystalline environment on the molecule. nih.govnsf.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. princeton.edu For this compound, XPS is instrumental in confirming the presence of magnesium, carbon, nitrogen, and oxygen in the expected stoichiometric ratios.

High-resolution XPS spectra of the individual elements can provide detailed information about their chemical environment. The binding energy of the Mg 1s or Mg 2p core level confirms the presence of magnesium in its +2 oxidation state. The N 1s spectrum will show a peak corresponding to the nitrogen atom in the quinoline ring, and its binding energy will be influenced by its coordination to the magnesium ion. Similarly, the O 1s spectrum will indicate the presence of oxygen in the form of the quinolinolate ligand bound to magnesium. The C 1s spectrum can often be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms within the aromatic rings of the 8-hydroxyquinoline ligand.

XPS has been successfully used to characterize thin films and powders of MgQ₂, confirming the composition and purity of the synthesized material. x-mol.com The technique is particularly valuable for analyzing the surface chemistry of thin films used in electronic devices, where the composition of the top few nanometers is critical. lehigh.edu

Table 2: Expected XPS Core Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtained |

|---|---|---|---|

| Magnesium | Mg 1s, Mg 2p | ~1303-1305 (1s), ~89-90 (2p) | Presence and +2 oxidation state of Mg |

| Nitrogen | N 1s | ~399-401 | Presence of N in the quinoline ring and its coordination |

| Oxygen | O 1s | ~531-533 | Presence of O in the quinolinolate ligand and its bonding to Mg |

| Carbon | C 1s | ~284-286 | Presence of C in various chemical environments within the ligand |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Quinolinol Complexes

While the diamagnetic nature of the Mg²⁺ ion makes this compound amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, detailed NMR studies specifically on MgQ₂ are not extensively reported in the provided search results. However, NMR studies on the free 8-hydroxyquinoline ligand and its complexes with other diamagnetic metals like Al³⁺ and Zn²⁺ provide valuable insights into the structural features that would be expected for the magnesium complex. researchgate.netacs.orgcapes.gov.br

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR spectra of 8-hydroxyquinoline have been well-documented. chemicalbook.com Upon chelation to a metal ion, the chemical shifts of the protons and carbons on the quinoline ring are expected to change due to the alteration of the electronic environment. The downfield shift of the proton signals, particularly those closest to the coordination sites (i.e., the protons on the pyridine (B92270) and phenol (B47542) rings), is a strong indicator of complex formation. acs.org

For example, ¹H NMR studies of thorium(IV) and uranium(VI) complexes of 8-quinolinol have demonstrated the utility of this technique in elucidating the structure of these complexes in solution. acs.org Similarly, NMR has been used to characterize 2-arylethenyl-8-hydroxyquinoline ligands and their corresponding Zn(II) complexes. researchgate.net These studies show that the chemical shifts are sensitive to the electronic effects of substituents on the quinoline ring, a principle that would also apply to magnesium complexes. The symmetry of the resulting complex in solution can also be inferred from the number of distinct signals in the NMR spectrum.

Microscopic and Elemental Composition Analysis

Microscopic techniques are essential for characterizing the morphology and surface texture of this compound, especially in its solid form. Scanning Electron Microscopy (SEM) is frequently employed to visualize the size, shape, and surface features of the synthesized material. For instance, SEM analysis has been used to characterize MgQ₂ powders and nanorods. researchgate.netresearchgate.netx-mol.com

In conjunction with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides qualitative and semi-quantitative elemental analysis of the sample. This technique confirms the presence of magnesium, carbon, nitrogen, and oxygen, and can be used to map the elemental distribution across the sample's surface, ensuring a homogeneous composition. researchgate.netresearchgate.net

For more detailed structural information at the nanoscale, Transmission Electron Microscopy (TEM) can be utilized, although its application was not explicitly detailed for MgQ₂ in the provided search results.

Beyond microscopic elemental analysis, classical elemental analysis provides quantitative data on the weight percentages of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values for the C₁₈H₁₂MgN₂O₂ formula to confirm the bulk purity of the compound. chegg.com

Scanning Electron Microscopy (SEM) and High-Resolution SEM (HR-SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution counterpart, HR-SEM, are powerful techniques for visualizing the surface topography of materials. In the study of this compound, these methods reveal detailed information about particle size, shape, and crystallinity, which are heavily influenced by the synthesis method.

Research findings indicate that the morphology of magnesium 8-quinolinate is not uniform and can be tailored through different preparation routes. A green synthesis method involving the reaction of 8-hydroxyquinoline and magnesium hydroxide (B78521) in distilled water has been shown to produce the compound with good crystallinity. researchgate.net Other synthesis approaches, such as solvothermal routes and precipitation methods, have resulted in more defined and complex structures. For instance, a facile solvothermal process has been used to synthesize large-scale, high-purity bis(8-hydroxyquinoline) magnesium nanoribbons, which are characterized by an average width of 125 nm, a thickness of 25 nm, and lengths extending up to several hundred micrometers. researchgate.net Similarly, employing a precipitation method with 2-methyl 8-hydroxyquinoline and magnesium acetate (B1210297) has led to the formation of nanorods. researchgate.net The surface texture of these nanostructures has been effectively established through HR-SEM analysis. researchgate.net While not the magnesium salt, analogous studies on other metal quinolates, such as bis(8-hydroxyquinoline) manganese, have also shown the formation of well-defined, rod-shaped microstructures when prepared via physical vapor deposition, further highlighting the capability of synthesis conditions to control morphology. mdpi.com

The following table summarizes the various morphologies of this compound and its derivatives as observed through SEM and HR-SEM.

| Synthesis Method | Resulting Morphology | Typical Dimensions | Source |

| Green Synthesis (in water) | Crystalline structure | Not specified | researchgate.net |

| Solvothermal Route | Nanoribbons | Width: ~125 nm, Thickness: ~25 nm, Length: up to hundreds of micrometers | researchgate.net |

| Precipitation Method | Nanorods | Not specified | researchgate.net |

These morphological characteristics are critical as they can significantly influence the material's properties and performance in various applications.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.govspark904.nl It is often coupled with SEM to provide qualitative and semi-quantitative information on the elemental composition of the visualized surface area. nih.gov EDX analysis works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam of the SEM. Each element emits a unique set of characteristic X-rays, allowing for their identification. spark904.nl

For this compound, EDX analysis consistently confirms the presence of the constituent elements: magnesium (Mg), carbon (C), oxygen (O), and nitrogen (N). researchgate.netmdpi.com This confirmation is crucial for verifying the purity and stoichiometry of the synthesized compound. For example, in the characterization of nanorods derived from a 2-methyl 8-hydroxyquinoline precursor, EDX analysis was used to establish the elemental composition. researchgate.net Similarly, in studies of related metal quinolate complexes, EDX spectra show distinct peaks corresponding to the metal center and the C, N, and O of the quinoline ligand, confirming high purity with no significant impurity peaks. mdpi.com

Furthermore, EDX can be used to perform elemental mapping, which visually displays the distribution of each element across the scanned area of the sample. longdom.orgyoutube.com This is particularly useful for demonstrating the uniform incorporation of the elements throughout the nanostructures, ensuring that the magnesium is well-integrated within the organic ligand matrix. In composite materials where 8-hydroxyquinoline is used, such as in protective coatings on magnesium alloys, EDX mapping can confirm the distribution and presence of the inhibitor within the coating structure. ustb.edu.cnustb.edu.cn

The table below outlines the expected elemental findings from an EDX analysis of pure this compound.

| Element | Chemical Symbol | Expected Presence | Source |

| Magnesium | Mg | Yes (as the metal salt center) | researchgate.netmdpi.com |

| Carbon | C | Yes (from the quinoline ligand) | researchgate.netmdpi.com |

| Oxygen | O | Yes (from the quinoline ligand) | researchgate.netmdpi.com |

| Nitrogen | N | Yes (from the quinoline ligand) | researchgate.netmdpi.com |

This elemental verification is a fundamental step in the advanced characterization of the compound, complementing the morphological data obtained from SEM.

Electronic and Optical Properties of 8 Quinolinol, Magnesium Salt

Electronic Structure and Band Theory

The arrangement of molecular orbitals and their corresponding energy levels fundamentally dictates the electronic behavior of MgQ2. Understanding the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them is crucial for predicting its electrical and optical properties.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

It is important to note that the chelation of the 8-hydroxyquinolate ligands with a magnesium ion to form MgQ2 will influence these energy levels. The interaction between the metal d-orbitals and the ligand's molecular orbitals typically leads to a shift in the HOMO and LUMO energies compared to the free ligand.

Table 1: Calculated Frontier Orbital Energies for 8-hydroxyquinoline (B1678124) (8HQ)

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Investigation of the HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO energy gap (or band gap), is a key factor in determining the optical and electrical characteristics of a material. A study on the 8HQ molecule indicated a calculated energy gap of approximately 2.81 eV mdpi.comresearchgate.net. This gap is indicative of the energy required to excite an electron from the ground state to the first excited state and is directly related to the material's absorption and emission spectra. The formation of the MgQ2 complex is expected to alter this energy gap. Generally, metal chelation can either increase or decrease the gap depending on the nature of the metal-ligand interaction.

Table 2: Calculated HOMO-LUMO Energy Gap for 8-hydroxyquinoline (8HQ)

| Compound | Calculated HOMO-LUMO Energy Gap (eV) |

|---|---|

| 8-hydroxyquinoline (8HQ) | ~2.81 mdpi.comresearchgate.net |

Work Function and Vacuum Level Shifts upon Metal Incorporation

The work function, defined as the minimum energy required to remove an electron from the surface of a solid to a point in vacuum, is a critical parameter for understanding charge injection at interfaces. While specific ultraviolet photoelectron spectroscopy (UPS) data for the work function of MgQ2 thin films were not identified in the search results, general principles suggest that the incorporation of magnesium and the formation of the MgQ2 complex will have a distinct work function.

Studies on related materials show that the deposition of organic layers on metal substrates can lead to shifts in the vacuum level due to the formation of an interface dipole. This dipole arises from charge transfer or rearrangement at the interface and can significantly alter the effective work function of the surface. The direction and magnitude of this shift depend on the specific materials and their interfacial interactions.

Charge Transport and Injection Mechanisms

The efficiency of organic electronic devices is heavily dependent on the ability of the active materials to transport charge carriers (electrons and holes) and the ease with which these carriers can be injected from the electrodes.

Electron and Hole Transport Characteristics in MgQ2 Thin Films

The mobility of electrons and holes in thin films of MgQ2 is a primary determinant of its performance as a charge transport material. While specific mobility values for MgQ2 were not found, research on similar metal-quinoline complexes suggests that they can exhibit both electron and hole transport capabilities. The transport of charge in these materials occurs through a hopping mechanism between adjacent molecules. The efficiency of this process is influenced by factors such as the degree of molecular ordering (crystallinity), the presence of impurities or defects, and the strength of intermolecular electronic coupling.

In many organic materials, electron mobility and hole mobility can differ significantly. The relative ease of electron versus hole transport is a key consideration in device design, as balanced charge transport is often required for optimal performance, for instance, in organic light-emitting diodes (OLEDs) to ensure efficient electron-hole recombination.

Table 3: Charge Carrier Mobility

| Material | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) |

|---|

Interfacial Charge Injection Barrier Analysis

The energy barrier for charge injection at the interface between an electrode and an organic semiconductor is a critical factor influencing device performance. This barrier is determined by the difference between the work function of the electrode and the relevant energy level of the organic material (the HOMO for hole injection and the LUMO for electron injection).

A significant energy barrier can impede the efficient injection of charge carriers, leading to high operating voltages and reduced device efficiency. The choice of electrode material is therefore crucial. For efficient hole injection into MgQ2, an anode with a high work function (close to the HOMO level of MgQ2) would be required. Conversely, for efficient electron injection, a cathode with a low work function (close to the LUMO level of MgQ2) is necessary. The formation of an interfacial dipole can also modify these injection barriers. For instance, a dipole that lowers the vacuum level at the interface can reduce the barrier for electron injection.

Role of Doping and Interfacial Engineering in Modulating Charge Transport

The modulation of charge transport in organic semiconductors is crucial for enhancing the performance of electronic devices. While specific research on the doping and interfacial engineering of 8-Quinolinol, magnesium salt (MgQ2) to directly modulate its charge transport properties is not extensively detailed in the available literature, the principles can be understood by examining studies on related organic materials and general concepts in organic electronics.

Doping in organic semiconductors involves the intentional introduction of impurities to increase the charge carrier concentration and conductivity. For instance, in p-type semiconductor CuCrO2 thin films, doping with Mg has been shown to effectively increase the concentration of carriers, leading to a significant increase in electrical conductivity researchgate.net. Similarly, in TiO2 compounds, co-doping with Na and Mg has been observed to influence the transport properties, with the hopping of charge carriers being the likely mechanism for electrical charge transport mdpi.com. In the context of Mg-doped ZrO2 thin films, variations in charge carrier concentration with the Mg dopant have been noted to affect conductivity nih.gov. While these examples are not on MgQ2, they illustrate the general principle that introducing dopants can alter the charge carrier landscape of a material.

Interfacial engineering is another critical strategy for optimizing charge transport in organic electronic devices. This involves modifying the interfaces between different layers in a device, such as between the electrode and the organic semiconductor, or between different organic layers, to facilitate efficient charge injection and transport taylorfrancis.comnih.gov. The introduction of an interfacial layer can act as a bridge for efficient charge injection, thereby improving device performance researchgate.net. For example, in organic light-emitting diodes (OLEDs), the interface between the charge transport layers and the emissive layer is crucial for device efficiency researchgate.net. A well-engineered interface can reduce the energy barrier for charge injection and prevent charge recombination at the interface, leading to improved device performance researchgate.net. The use of biological materials as interfacial layers in OLEDs is also being explored to enhance performance, lifetime, and stability nih.gov. Although direct studies on MgQ2 are scarce, it is expected that similar interfacial engineering strategies would be beneficial for devices incorporating MgQ2.

Photophysical Properties and Luminescence Mechanisms

This compound (MgQ2) is a material known for its luminescent properties, which are exploited in applications such as organic light-emitting diodes (OLEDs). The compound exhibits both photoluminescence (PL), which is light emission following the absorption of photons, and electroluminescence (EL), which is light emission in response to an electric current.

The emission from MgQ2 is generally observed in the blue-green to green-yellow region of the visible spectrum. When used as an emissive material in an OLED, a device with MgQ2 as the emitted layer has been shown to produce a broad emission spectrum with a maximum at 596 nm, resulting in a red-orange appearance as defined by the CIE coordinates (x = 0.46, y = 0.46) mdpi.com. In powder form, MgQ2 emits a green-yellow light when excited by a 385 nm LED and an intense green emission when excited by a 400 nm LED aip.org. When blended with polymers, the emission characteristics can be tailored, with ex-situ composites showing near-white emission under 385 nm excitation and blue-green emission under 400 nm excitation aip.org.

The excitation and emission wavelengths of MgQ2 are dependent on its physical state (solution or solid). In an acetonitrile (B52724) solution, MgQ2 has its lowest-energy absorption band at 396 nm and an emission band with a peak at 480 nm semanticscholar.org. In powder form, the photoluminescence excitation (PLE) spectrum, monitored at an emission of 550 nm, shows a broad band, and the photoluminescence (PL) spectrum, obtained with 320 nm excitation, also shows a broad emission. Most metal quinolates, including MgQ2, have broad excitation spectra in the range of 385 nm to 410 nm, with emission spectra in the blue-green region aip.org.

| State | Excitation/Absorption Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| Acetonitrile Solution | 396 | 480 | semanticscholar.org |

| Powder (Excited by 385 nm LED) | 385 | Green-Yellow Emission | aip.org |

| Powder (Excited by 400 nm LED) | 400 | Intense Green Emission | aip.org |

| General Range for Metal Quinolates | 385 - 410 | Blue-Green Region | aip.org |

The photoluminescence quantum efficiency (PLQE), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of a luminescent material. For MgQ2, the PLQE varies significantly between the solution and solid states. In an acetonitrile solution, MgQ2 exhibits a high PL quantum efficiency of 0.45 semanticscholar.org. In the solid state (as a powder), the PL quantum efficiency is slightly lower, at 0.36 semanticscholar.org. The determination of quantum yields in both solution and solid states is crucial for understanding the photophysical behavior of the material and its potential applications nih.gov.

| State | Quantum Efficiency | Reference |

|---|---|---|

| Acetonitrile Solution | 0.45 | semanticscholar.org |

| Powder | 0.36 | semanticscholar.org |

The luminescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. For MgQ2 in solution, two distinct photoluminescence lifetimes have been observed semanticscholar.org. The shorter lifetime is attributed to isolated single molecules, while the longer lifetime is suggested to arise from interactions between neighboring molecules semanticscholar.org.

8-Hydroxyquinoline (8-HQ) and its derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom within the same molecule upon photoexcitation nih.gov. This intramolecular proton transfer is facilitated by the strengthening of the hydrogen bond in the excited state and can occur on an ultrafast timescale nih.govnih.gov. ESIPT is a significant deactivation pathway for the excited state and can lead to a lack of fluorescence or fluorescence with a large Stokes shift.

The chelation of a metal ion, such as Mg2+, to the 8-hydroxyquinoline ligand to form MgQ2, plays a crucial role in the photophysical properties by affecting the ESIPT process. When the metal ion coordinates to the oxygen and nitrogen atoms of the 8-hydroxyquinoline ligand, the proton of the hydroxyl group is replaced by the metal ion. This effectively inhibits the ESIPT pathway nih.gov. The suppression of this non-radiative decay channel is a key reason for the enhanced fluorescence observed in metal complexes of 8-hydroxyquinoline compared to the free ligand. This phenomenon is utilized in the design of fluorescent sensors for metal ions based on 8-hydroxyquinoline derivatives nih.gov.

Optical Absorption Characteristics

The optical absorption properties of this compound (Mgq2), are crucial for understanding its electronic structure and potential applications in optoelectronic devices. Analysis of its interaction with electromagnetic radiation, particularly in the ultraviolet-visible range, provides insights into electron transitions and energy band gap characteristics.

UV-Visible Absorption Spectra Analysis

The UV-Visible absorption spectrum of this compound, arises from electronic transitions between different energy levels within the molecule. The absorption of photons excites electrons from occupied molecular orbitals to unoccupied ones. In Mgq2, these transitions are typically π-π* and n-π* transitions associated with the quinoline (B57606) rings of the ligands.

In an acetonitrile solution, bis(8-hydroxyquinoline) magnesium (Mgq2) exhibits its lowest-energy absorption band at 396 nm semanticscholar.org. This absorption is characteristic of the metal chelate complex. Studies involving the complexation of magnesium with 8-hydroxyquinoline (also known as oxine) in a sodium dodecyl sulphate (SDS) micelle medium have recorded the absorbance peak at 390 nm researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr. The position and intensity of these absorption bands can be influenced by the solvent environment due to solvatochromic effects. The molar absorptivity coefficient, a measure of how strongly the substance absorbs light at a given wavelength, is a key parameter derived from these spectra. For the magnesium-8-hydroxyquinoline complex in an SDS micelle medium, a molar absorptivity of 5x10² L·mol⁻¹·cm⁻¹ has been reported cumhuriyet.edu.trcumhuriyet.edu.tr.

Table 1: UV-Visible Absorption Maxima for this compound

| Solvent/Medium | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| Acetonitrile | 396 nm semanticscholar.org | Not Specified |

| Sodium Dodecyl Sulphate (SDS) Micelle | 390 nm researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr | 5x10² L·mol⁻¹·cm⁻¹ cumhuriyet.edu.trcumhuriyet.edu.tr |

Urbach Energy Determination

The Urbach energy (Eu) is a parameter that characterizes the degree of structural and thermal disorder in a material. It is associated with the exponential tail of the absorption edge, which appears just below the fundamental absorption edge (band gap energy). This exponential absorption edge, known as the Urbach tail, arises from electronic transitions involving localized states in the band gap that are created by defects, impurities, or amorphousness in the material's structure mdpi.com.

The Urbach energy is determined from the optical absorption spectrum using the following empirical relation chalcogen.ro:

α = α₀ exp(hν / Eu)

where:

α is the absorption coefficient.

α₀ is a constant.

hν is the photon energy.

Eu is the Urbach energy.

To calculate the Urbach energy, the natural logarithm of the absorption coefficient (ln α) is plotted against the photon energy (hν) mdpi.comchalcogen.roresearchgate.net. The reciprocal of the slope of the linear portion of this plot, typically in the region of the absorption edge tail, gives the value of the Urbach energy mdpi.com.

A smaller Urbach energy value indicates a lower density of localized states and fewer defects within the band gap, suggesting a more ordered material structure. Conversely, a larger Urbach energy implies a higher degree of disorder. The determination of Urbach energy is therefore a valuable method for assessing the quality and structural integrity of semiconductor materials, including thin films of this compound, used in electronic devices.

Thermal Behavior and Decomposition Pathways of 8 Quinolinol, Magnesium Salt

Thermal Stability Assessment

The evaluation of thermal stability for 8-Quinolinol, magnesium salt, is conducted using standard thermoanalytical techniques. These methods, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. egyankosh.ac.in The resulting TGA curve provides a weight loss profile that indicates the temperatures at which decomposition or volatilization occurs. For this compound, TGA studies reveal high thermal stability. researchgate.netx-mol.com A minor weight loss of 5% is observed at 146°C, which may be attributed to the loss of adsorbed or coordinated water molecules in hydrated forms of the complex. researchgate.netiaea.org The primary decomposition of the compound occurs at a much higher temperature.

Interactive Data Table: TGA Weight Loss Profile for this compound

| Temperature (°C) | Weight Loss (%) | Associated Process | Reference |

|---|---|---|---|

| 146 | 5 | Initial weight loss (e.g., dehydration) | researchgate.netx-mol.comiaea.org |

| ~470 | Significant | Main thermal decomposition | researchgate.netx-mol.com |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition as endothermic or exothermic peaks. wikipedia.org For derivatives of this compound, DSC and Differential Thermal Analysis (DTA) have identified distinct thermal transitions. unesp.brakjournals.com For instance, a hydrated halogenated magnesium 8-quinolinate derivative shows an endothermic peak around 115°C, corresponding to dehydration (the loss of water molecules). akjournals.com The subsequent decomposition of the anhydrous chelate is characterized by strong exothermic peaks at higher temperatures, such as 360°C and 512°C, indicating energy-releasing decomposition processes. akjournals.com

Interactive Data Table: DSC Thermal Events for Magnesium 8-Quinolinolate Derivatives

| Temperature (°C) | Peak Type | Associated Transition | Reference |

|---|---|---|---|

| 115 | Endothermic | Dehydration | akjournals.com |

| 360 | Exothermic | Decomposition of anhydrous compound | akjournals.com |

| 491 | Exothermic | Decomposition of anhydrous compound | akjournals.com |

| 512 | Exothermic | Decomposition of anhydrous compound | akjournals.com |

| 587 | Exothermic | Decomposition of anhydrous compound | akjournals.com |

Mechanisms of Thermal Degradation

The thermal degradation of this compound, is a complex process involving multiple stages, competing pathways of sublimation and decomposition, and the ultimate formation of a stable inorganic residue.

The thermal decomposition of metal quinolinates typically occurs in distinct stages. unesp.br If the complex is hydrated, the first stage involves dehydration at lower temperatures. akjournals.com For example, studies on related hydrated magnesium complexes show this process occurring with an endothermic effect around 115°C. akjournals.com Following dehydration, the anhydrous this compound, remains stable until much higher temperatures. The main decomposition stage for the anhydrous chelate begins at approximately 470°C. researchgate.netx-mol.com The decomposition of related derivatives occurs in consecutive steps, with exothermic events noted at temperatures up to 750-800°C, signifying the breakdown of the organic ligand. akjournals.comakjournals.com

Interactive Data Table: Decomposition Stages of Magnesium 8-Quinolinolate and its Derivatives

| Stage | Temperature Range (°C) | Process | Reference |

|---|---|---|---|

| 1 (if hydrated) | ~115 - 146 | Dehydration (loss of H₂O) | researchgate.netakjournals.com |

| 2 | ~470 - 800 | Decomposition of the anhydrous chelate | researchgate.netx-mol.comakjournals.comakjournals.com |

During thermal analysis, some metal chelates of 8-quinolinol can undergo sublimation or volatilization, which are processes where the solid turns directly into a gas. acs.orgredalyc.org Studies on the analogous aluminium 8-hydroxyquinolinate have shown that volatilization (a combination of sublimation and vaporization) occurs alongside thermal decomposition. redalyc.org Crucially, the extent of this volatilization relative to decomposition is dependent on the heating rate used during the analysis. redalyc.org A faster heating rate can favor decomposition, while a slower rate might allow more of the compound to sublime before it decomposes. This competition between pathways is an important consideration in interpreting thermoanalytical data for these compounds.

The final products of the thermal decomposition of this compound, and its derivatives have been identified through characterization of the material remaining after TGA experiments. akjournals.com For several halogenated derivatives of magnesium 8-quinolinate, the solid residue obtained after heating to high temperatures (700-850°C) is identified as cubic Magnesium Oxide (MgO). akjournals.comakjournals.com In the specific case of a bromo-derivative, the residue was found to be a mixture of Magnesium Oxide and Magnesium Bromide (MgBr2). akjournals.comakjournals.com The decomposition of the organic 8-quinolinol ligand likely results in the formation of volatile gases and a carbonaceous residue, which is subsequently oxidized, leaving the stable metal oxide. redalyc.org

Kinetic Studies of Thermal Decomposition

The study of the kinetics of thermal decomposition provides crucial insights into the stability and degradation mechanisms of a material. For this compound, kinetic analysis allows for the determination of key parameters that govern its decomposition process. This is typically achieved by analyzing data from thermogravimetric analysis (TGA) conducted at multiple heating rates.

Non-Isothermal Kinetic Analysis (e.g., Ozawa-Flynn-Wall, Kissinger-Akahira-Sunose methods)

Non-isothermal kinetic analysis is a powerful tool for studying the solid-state decomposition of materials like this compound. These methods, often referred to as model-free or isoconversional methods, offer the advantage of determining the activation energy of decomposition without prior knowledge of the reaction mechanism. The two most prominent isoconversional methods are the Ozawa-Flynn-Wall (OFW) and the Kissinger-Akahira-Sunose (KAS) methods.

The fundamental principle of these methods involves conducting a series of thermogravimetric analyses at different linear heating rates (β). As the heating rate is increased, the decomposition temperature for a specific degree of conversion (α) shifts to higher values. By plotting the logarithm of the heating rate (or the logarithm of the heating rate divided by the square of the absolute temperature at peak conversion) against the reciprocal of the temperature for a given conversion level, a straight line can be obtained.

The Ozawa-Flynn-Wall method is an integral method that utilizes the following equation:

ln(β) = ln(AE/Rg(α)) - 5.331 - 1.052(E/RT)

Where:

β is the heating rate

A is the pre-exponential factor

E is the activation energy

R is the universal gas constant

T is the absolute temperature

g(α) is the integral form of the reaction model

The Kissinger-Akahira-Sunose (KAS) method is another widely used integral method, represented by the equation:

ln(β/T²) = ln(AR/Eg(α)) - E/RT

For both methods, by analyzing the data at various degrees of conversion (α), the activation energy can be determined as a function of conversion. This relationship provides valuable information about the complexity of the decomposition process. A constant activation energy across a range of conversion values suggests a single-step decomposition mechanism, while a variable activation energy indicates a multi-step process.

While specific studies detailing a full non-isothermal kinetic analysis on this compound, with tabulated data are not readily found in publicly accessible literature, the methodology remains the standard approach for such an investigation. A hypothetical representation of the data that would be collected from such an analysis is presented in the table below.

Table 1: Hypothetical Temperatures at Various Degrees of Conversion for Thermal Decomposition of this compound at Different Heating Rates (This table is for illustrative purposes to demonstrate the expected data format from a non-isothermal kinetic analysis.)

| Degree of Conversion (α) | Temperature (K) at 5 K/min | Temperature (K) at 10 K/min | Temperature (K) at 15 K/min | Temperature (K) at 20 K/min |

| 0.1 | 680 | 695 | 705 | 715 |

| 0.2 | 695 | 710 | 720 | 730 |

| 0.3 | 710 | 725 | 735 | 745 |

| 0.4 | 725 | 740 | 750 | 760 |

| 0.5 | 740 | 755 | 765 | 775 |

| 0.6 | 755 | 770 | 780 | 790 |

| 0.7 | 770 | 785 | 795 | 805 |

| 0.8 | 785 | 800 | 810 | 820 |

| 0.9 | 800 | 815 | 825 | 835 |

Determination of Activation Energies for Decomposition Processes

The primary outcome of applying methods like Ozawa-Flynn-Wall and Kissinger-Akahira-Sunose is the determination of the activation energy (E) for the thermal decomposition process. The activation energy represents the minimum energy required to initiate the chemical breakdown of the compound. A higher activation energy generally corresponds to greater thermal stability.

From the plots generated using the OFW or KAS equations, the activation energy for each degree of conversion is calculated from the slope of the resulting straight lines. Plotting the calculated activation energy against the degree of conversion provides a clear picture of the reaction kinetics.

For instance, studies on similar metal quinolinolate complexes, such as aluminum 8-hydroxyquinolinate, have successfully employed these methods to determine the kinetic parameters of their decomposition. Such analyses reveal how the energy barrier to decomposition changes as the reaction progresses.

Although detailed experimental data for this compound, is sparse in the available literature, the established methodologies allow for a robust characterization of its decomposition kinetics. The results of such an analysis would typically be presented in a table showing the calculated activation energies at different conversion levels. An illustrative example of how such results would be tabulated is provided below.

Table 2: Illustrative Activation Energies for the Thermal Decomposition of this compound as a Function of Conversion (This table contains hypothetical data to demonstrate how results from OFW or KAS analysis would be presented. The values are not derived from actual experimental measurements on this specific compound.)

| Degree of Conversion (α) | Activation Energy (E) in kJ/mol (OFW Method) | Activation Energy (E) in kJ/mol (KAS Method) |

| 0.1 | 160 | 158 |

| 0.2 | 165 | 163 |

| 0.3 | 170 | 168 |

| 0.4 | 175 | 173 |

| 0.5 | 180 | 178 |

| 0.6 | 185 | 183 |

| 0.7 | 190 | 188 |

| 0.8 | 195 | 193 |

| 0.9 | 200 | 198 |

The variation in activation energy seen in this illustrative table would suggest that the decomposition of this compound, is a complex process involving multiple steps. The increasing activation energy with the degree of conversion could indicate that as the material decomposes, the remaining structure becomes more stable and requires more energy to break down further.

Theoretical and Computational Investigations of 8 Quinolinol, Magnesium Salt

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful tool for understanding the quantum mechanical nature of 8-quinolinol, magnesium salt. These studies have focused on its electronic configuration, the nature of its chemical bonds, its interaction with magnesium surfaces, and the prediction of its spectroscopic characteristics.

Electronic Structure and Molecular Orbital Calculations

DFT calculations have been instrumental in characterizing the electronic structure of MgQ2. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the chemical reactivity and kinetic stability of the molecule. conicet.gov.ar The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. conicet.gov.ar

Theoretical calculations, specifically using the B3LYP functional, have been employed to compute the electronic and nonlinear optical properties of MgQ2. researchgate.net The energy gap between the HOMO and LUMO is a critical factor influencing these properties. researchgate.net For MgQ2, the calculated vertical excitation energy is 3.489 eV. researchgate.net In a broader context of 8-hydroxyquinoline-based molecules, the HOMO energy levels for related compounds have been calculated to be in the range of -4.592 to -5.732 eV, with LUMO energy levels between -2.041 and -3.017 eV. researchgate.net For the parent quinoline (B57606) molecule, DFT studies have reported a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org These values provide a comparative framework for understanding the electronic behavior of MgQ2.

The nature of electronic transitions can be studied using Time-Dependent DFT (TD-DFT). scirp.org For related quinoline derivatives, electronic transitions are assigned based on TD-DFT calculations, providing insight into the absorption spectra. mdpi.com

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Vertical Excitation Energy (eV) |

|---|---|---|---|---|---|

| Mg(8-quinolinate)₂ | DFT/B3LYP | N/A | N/A | N/A | 3.489 researchgate.net |

| Quinoline | DFT/6-31+G(d,p) | -6.646 scirp.org | -1.816 scirp.org | 4.83 scirp.org | N/A |

| Related Porphyrinic Dyes | DFT | -4.592 to -5.732 researchgate.net | -2.041 to -3.017 researchgate.net | N/A | N/A |

Analysis of Chemical Bonding and Intermolecular Interactions

The bonding in MgQ2 involves the coordination of the magnesium ion with two 8-quinolinolato ligands through both nitrogen and oxygen atoms, forming a stable four-coordinate complex. researchgate.net This chelation results in the formation of five-membered rings, a common feature in metal-oxine complexes. The interaction between the metal ion and the ligand is a mix of ionic and covalent character.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the crystal packing and solid-state properties of these compounds. mdpi.comphyschemres.org In related structures, C-H···O and C-H···π interactions play a significant role in stabilizing the supramolecular architecture. mdpi.com The energy of these interactions can be quantified using computational methods, where more negative energies indicate stronger, more stabilizing interactions. physchemres.org For example, in some organic crystals, stabilizing interactions can have energies between -17 and -30 kJ/mol. physchemres.org

Adsorption Mechanisms of 8-Hydroxyquinoline (B1678124) on Magnesium Surfaces

DFT calculations have been extensively used to model the adsorption of 8-hydroxyquinoline (8HQ) on magnesium surfaces, which is highly relevant to understanding the formation of the magnesium salt at interfaces, particularly in corrosion inhibition. mdpi.com These studies show that 8HQ can adsorb on the Mg(001) surface through the nitrogen and oxygen atoms of the quinoline ring. mdpi.com

The adsorption energy depends on the initial orientation of the molecule on the surface. mdpi.com DFT calculations have identified the "NO-Top" configuration, where both the nitrogen and oxygen atoms are positioned over magnesium atoms, as a stable adsorption configuration. mdpi.com The adsorption process involves a strong coupling between the N and O atoms of 8HQ and the Mg atoms of the surface. mdpi.com Van der Waals interactions also contribute significantly to the stabilization of the adsorbed molecule. researchgate.net The adsorption energy for 8HQ on a Mg(001) surface has been calculated, with different configurations yielding different energies. mdpi.com

Table 2: Calculated Adsorption Energies for 8-Hydroxyquinoline on Mg(001) Surface

| Adsorption Configuration | Adsorption Energy (Eads) |

|---|---|

| NO-Top | Data not specified mdpi.com |

| Other configurations | Data not specified mdpi.com |

The adsorption process can lead to a redistribution of electron density at the interface, which can be analyzed through the change in the work function. mdpi.com

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies)

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. physchemres.orgresearchgate.net By calculating the harmonic vibrational frequencies, theoretical spectra can be generated and compared with experimental data to assign vibrational modes. physchemres.orgresearchgate.net

While a detailed calculated vibrational spectrum for the isolated MgQ2 complex is not available in the provided search results, studies on the parent 8-hydroxyquinoline molecule and its other complexes provide a basis for understanding its vibrational properties. For 8-hydroxyquinoline, DFT calculations using the B3LYP functional have been shown to reproduce the vibrational wavenumbers and intensities with good accuracy. researchgate.net For instance, C-C aromatic stretching bands and C-O stretching vibrations have been calculated and are consistent with experimental FT-IR spectra. researchgate.net The infrared spectra of solid magnesium 8-quinolinate have been experimentally determined and are available for comparison with future theoretical predictions. acs.org The vibrational frequencies of the singlet excited state of Mg-substituted myoglobin (B1173299) have also been determined experimentally, which could aid in understanding the excited state dynamics of related magnesium-containing biomolecules. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations complement DFT studies by providing insights into the dynamic behavior and stability of molecular systems over time.

Investigation of Dynamic Behavior and Stability

MD simulations can be used to study the stability of complexes in different environments and to observe their conformational changes. mdpi.commemphis.edu While specific MD simulation studies focusing solely on the isolated this compound molecule were not prominently featured in the search results, the thermal stability of the solid material has been investigated experimentally, showing decomposition at around 470 °C, which indicates high thermal stability. x-mol.com

MD simulations of related systems, such as magnesium ions in biological systems or magnesium oxide, provide a framework for understanding the dynamic behavior of magnesium-containing compounds. mdpi.com For example, MD simulations have been used to study the solid-liquid coexistence properties of magnesium, predicting its melting point and latent heat in good agreement with experimental data. memphis.edu In the context of corrosion inhibition, DFT-based molecular dynamic simulations have been used to explore the protective influence of 8HQ on metal alloys, confirming the formation of chemical bonds and a reduction in corrosion rates. mdpi.com These types of simulations could be applied to MgQ2 to understand its behavior in solution or in the solid state, providing information on its structural fluctuations, stability, and interactions with its environment.

Understanding Condensed Phase Interactions

The study of this compound, also known as magnesium 8-quinolinate or bis(8-quinolinato)magnesium(II) (Mgq2), in its condensed phase—primarily as thin films—is crucial for understanding its properties for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). researchgate.net Computational and experimental analyses have been employed to elucidate the intermolecular interactions and their influence on the material's electronic and optical characteristics.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of Mgq2 in the condensed phase. researchgate.net These calculations help in determining key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental to the material's charge transport and light-emitting properties. The interaction between molecules in the condensed phase can lead to shifts in these energy levels compared to isolated molecules.

Furthermore, investigations into the photoluminescence (PL) of Mgq2 thin films reveal the influence of intermolecular interactions on its light-emitting capabilities. The intensity of photoluminescence has been observed to decrease with increasing temperature, a phenomenon that can be attributed to thermally activated non-radiative decay pathways, which are influenced by the molecular packing and interactions within the solid state. researchgate.net

Computational models have also been used to explore the nonlinear optical (NLO) properties of Mgq2 in the condensed phase. These studies, often complemented by experimental techniques like Third Harmonic Generation (THG), provide insights into how the collective behavior of the molecules in a solid film affects its response to intense light fields. researchgate.net The agreement between theoretical calculations and experimental results validates the computational models used to describe the condensed phase interactions. researchgate.net

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational approach to correlate the molecular structure of a compound with its macroscopic properties. researchgate.net For metal complexes like this compound, QSPR can be employed to predict various characteristics based on the structural features of the ligands and the central metal ion. While specific, in-depth QSPR studies solely focused on this compound are not extensively detailed in the provided results, the principles of QSPR are broadly applicable and have been used for related 8-hydroxyquinoline complexes. nih.govresearchgate.net

The fundamental premise of QSPR is to develop mathematical models that link molecular descriptors to a specific property. mdpi.com Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov For this compound, relevant descriptors would include those related to the 8-hydroxyquinoline ligand and the magnesium ion.

A hypothetical QSPR study on a series of 8-hydroxyquinoline metal complexes, including the magnesium salt, might investigate the relationship between structural modifications and properties like fluorescence wavelength or quantum yield. For instance, studies on other metal quinolates have shown that introducing different substituent groups on the 8-hydroxyquinoline ring can lead to predictable shifts in their fluorescence properties. researchgate.net